4-Fluorobenzenesulfonyl chloride
Overview
Description
4-Fluorobenzenesulfonyl chloride, also known as fosyl chloride, is a compound with a strong electron-withdrawing fluorine atom. This property makes it an excellent activating agent for the covalent attachment of biologicals to various solid supports, such as functionalized polystyrene microspheres, Sepharose beads, or cellulose rods and hollow fibers. The activated solid support can be used immediately or preserved for several months without loss of activity, making it useful for therapeutic applications like bioselective separation of human lymphocyte subsets from whole blood and tumor cells from bone marrow .
Synthesis Analysis
The synthesis of 4-Fluorobenzenesulfonyl chloride-related compounds involves various methods. For instance, the synthesis of sulfonated derivatives of 4-fluoroaniline is achieved by baking the hydrogen sulfate of 4-fluoroaniline, followed by sulfonation with oleum and subsequent reactions . Another synthesis route involves a two-step procedure starting from difluoronitrobenzenes, which undergoes regioselective reactions and oxidative cleavage to yield sulfonyl chlorides . An alternative synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride is reported using the Schiemann reaction, oxychlorination, and nitration, starting from bis(4-amino-2chlorophenyl) disulfide .
Molecular Structure Analysis
The molecular structure of 4-Fluorobenzenesulfonyl chloride derivatives can be complex, with the potential for stereogenic properties as seen in cyclotetraphosphazene derivatives. These compounds can exhibit different configurations, such as spiro, ansa, and dispiro forms, which can be characterized by various spectroscopic techniques and crystallography . Additionally, the structure of the fluorobenzene–hydrogen chloride complex has been studied, revealing a π-hydrogen-bonded complex with the HCl positioned above the fluorobenzene ring .
Chemical Reactions Analysis
4-Fluorobenzenesulfonyl chloride is reactive towards hydroxyl groups, forming 4-fluorobenzenesulfonate leaving groups . It is also used in the modification of protein side chains, where the p-fluorobenzenesulfonyl group can be identified by its distinct 19F NMR signal, providing information about protein conformation and modification status . Furthermore, fluoroalkylsulfonyl chlorides, including those with a 4-fluorobenzenesulfonyl moiety, are used in atom transfer radical addition reactions with electron-deficient alkenes under photochemical conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Fluorobenzenesulfonyl chloride derivatives are influenced by their molecular structure. For example, the presence of the fluorine atom contributes to the electron-withdrawing characteristics of the compound, which is crucial for its reactivity and the formation of stable complexes with proteins . The antimicrobial activities and DNA interactions of cyclotetraphosphazene derivatives with a 4-fluorobenzenesulfonyl moiety have been studied, indicating the biological relevance of these compounds .
Scientific Research Applications
Activating Hydroxyl Groups of Polymeric Carriers
4-Fluorobenzenesulfonyl chloride is an effective agent for covalently attaching biological substances to various solid supports. Its utility is demonstrated in the activation of hydroxyl groups on polymeric carriers like polystyrene microspheres, Sepharose beads, or cellulose rods and hollow fibers. This reagent forms 4-fluorobenzenesulfonate leaving groups and retains its activity for several months, facilitating the attachment of enzymes, antibodies, and other biologicals with preserved functionality (Chang, Gee, Smith, & Lake, 1992).
Electrostatic Activation of SNAr-Reactivity
The compound is transformed into N-sulfonylpyridinium triflates, enabling SNAr reactions under mild conditions. This reactivity is attributed to the electrostatic effect of the sulfonylonio function, facilitating new pathways for synthesizing pharmaceutically significant substances (Weiss & Pühlhofer, 2001).
Synthesis of 2-Chloro-4-Fluoro-5-Nitrobenzenesulfonyl Chloride
4-Fluorobenzenesulfonyl chloride is utilized in synthesizing 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a key intermediate in producing pesticides like herbicidal j7uthiacet-methyl. The synthesis involves multiple steps, including chlorosulfonation, Schiemann reaction, oxychlorination, and nitration (Du, Chen, Zheng, & Xu, 2005).
LC–MS Detection Enhancement
4-Fluorobenzenesulfonyl chloride increases detection responses of estrogens in LC–MS when combined with derivatization techniques. This method is beneficial for diagnosing fetoplacental function, as it allows accurate quantification of estrogens in biological fluids with simple pretreatment procedures (Higashi et al., 2006).
Solid-Phase Synthesis Applications
It serves as a key intermediate in solid-phase synthesis, facilitating the production of diverse privileged scaffolds and undergoing unusual rearrangements. This synthesis approach is significant for creating a variety of chemical structures (Fülöpová & Soural, 2015).
Development of Fluorogenic Probes
The compound aids in creating sensitive fluorogenic probes for detecting substances like captopril and sodium new houttuyfonate. These probes operate based on the removal of the 2,4-dinitrobenzenesulfonyl group, releasing highly fluorescent compounds, crucial for analytical and diagnostic applications (Wang, Yang, & Zhao, 2009; Yang, Wang, Zhao, Qi, & Wu, 2010).
Facilitating Non-Catalytic Synthesis
4-Fluorobenzenesulfonyl chloride plays a role in the non-catalytic synthesis of 1,2,4-benzothiadiazine-1,1-dioxides. Its application depends on factors like the nature of the o-halogen, the electronic character of the benzene ring substituent, and the steric load around the amidine unit (Cherepakha, Kovtunenko, Tolmachev, & Lukin, 2011).
Analysis of Proteins by Fluorine Nuclear Magnetic Resonance
It modifies protein side chains, facilitating the study of proteins using fluorine NMR. The distinct 19F NMR signals from the modified proteins provide insights into protein conformation and reaction status (Liao & Berlin, 1985).
Safety And Hazards
4-Fluorobenzenesulfonyl chloride is classified as a skin corrosive and eye irritant . It causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye/face protection .
properties
IUPAC Name |
4-fluorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXHJFKKRGVUMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059846 | |
Record name | Benzenesulfonyl chloride, 4-fluoro- | |
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Molecular Weight |
194.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 30 deg C; [ChemIDplus] White solid; mp = 35-38 deg C; [Alfa Aesar MSDS] | |
Record name | 4-Fluorobenzenesulfonyl chloride | |
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Product Name |
4-Fluorobenzenesulfonyl chloride | |
CAS RN |
349-88-2 | |
Record name | 4-Fluorobenzenesulfonyl chloride | |
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Record name | 4-Fluorobenzenesulfonyl chloride | |
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Record name | 4-Fluorobenzenesulfonyl chloride | |
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Record name | Benzenesulfonyl chloride, 4-fluoro- | |
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Record name | Benzenesulfonyl chloride, 4-fluoro- | |
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Record name | 4-fluorobenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.903 | |
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Record name | 4-Fluorobenzenesulfonyl chloride | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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